molecular formula C7H8IN B3065095 3-Iodo-2,6-dimethylpyridine CAS No. 29976-16-7

3-Iodo-2,6-dimethylpyridine

Cat. No.: B3065095
CAS No.: 29976-16-7
M. Wt: 233.05 g/mol
InChI Key: VUSABUXCLUKDGG-UHFFFAOYSA-N
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Description

3-Iodo-2,6-dimethylpyridine is a chemical compound with the molecular formula C7H8IN. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 6 are replaced by iodine and methyl groups, respectively. This compound is widely used in scientific experiments and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Iodo-2,6-dimethylpyridine can be synthesized through several methods. One common method involves the iodination of 2,6-dimethylpyridine using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as acetic acid or dichloromethane, under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2,6-dimethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate, under inert atmosphere conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 2,6-dimethylpyridine derivatives with azide or cyano groups can be formed.

    Coupling Products: The Suzuki-Miyaura coupling reaction yields biaryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

3-Iodo-2,6-dimethylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of new drugs and therapeutic agents, particularly in the field of oncology.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3-iodo-2,6-dimethylpyridine depends on its specific application. In organic synthesis, it acts as a versatile intermediate, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. Its iodine atom serves as a leaving group in substitution reactions, while its pyridine ring can participate in coordination chemistry with metal catalysts .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-2,6-dimethylpyridine
  • 4-Iodo-2,6-dimethylpyridine
  • 3-Iodo-4-methylpyridine

Uniqueness

3-Iodo-2,6-dimethylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other iodopyridine derivatives. Its position-specific iodine and methyl groups make it particularly useful in selective organic transformations and as a precursor for the synthesis of complex molecules .

Properties

IUPAC Name

3-iodo-2,6-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c1-5-3-4-7(8)6(2)9-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSABUXCLUKDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514678
Record name 3-Iodo-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29976-16-7
Record name 3-Iodo-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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